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RAAS Pathway and Enalapril Mechanism

The diagram below illustrates the core RAAS pathway and precisely how Enalapril, as an Angiotensin-

Converting Enzyme (ACE) inhibitor, intervenes in this system.
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Diagram of the RAAS pathway and Enalapril's inhibition of ACE. Enalapril reduces formation of

Angiotensin II and its downstream effects [1].

Key Quantitative Data from a Recent Pediatric Study

A 2025 metabolomic study investigated the variable response to Enalapril in pediatric patients with heart

failure due to congenital heart disease [2]. The baseline characteristics and key outcomes are summarized

below.
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Table 1: Baseline Characteristics of Study Population [2]

Healthy Controls

Characteristic Responders (n=41) Non-Responders (n=22) (n=46)
Median Age 132 (IQR 54-211) 132 (IQR 54-211) 97 (IQR 63-160)
(days)
Metabolomic Distinguished from non- Distinguished from Distinguished from
Features responders (94 features, responders (94 features, patients (278 features,
p=0.05) p=0.05) p=0.001)
Table 2: Adverse Effects of Angiotensin II and Aldosterone [1]
Adverse Effect Angiotensin Il Aldosterone
Myocardial Fibrosis & Hypertrophy Yes Yes
Systemic Hypertension Yes Yes
Vascular Endothelial Dysfunction Yes Yes
Increased Intraglomerular Pressure +++ +
Sodium & Water Retention Yes Yes
Potassium Wasting No Yes
Increased Sympathetic Nervous System Tone Yes Yes

Detailed Experimental Protocol

The methodology from the 2025 study provides a robust protocol for investigating Enalapril's response [2].

e Study Population & Design: The research was an open-label, multi-center pharmacokinetic bridging
study (the LENA study). It enrolled pediatric patients (0-6 years) with heart failure due to congenital
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heart disease. Responders to Enalapril were biochemically defined as those whose aldosterone
levels decreased after a single dose, while non-responders showed an increase [2].

e Dosing & Administration: Enalapril was administered orally as orodispersible minitablets (ODMTS).
Patients naive to ACE inhibitor therapy were uptitrated according to a defined scheme, while those
already on Enalapril were switched to the equivalent ODMT dose [2].

¢ Pharmacodynamic (PD) & Clinical Measures: Blood was drawn to measure RAAS activity (renin,
angiotensin |, aldosterone, and plasma renin activity) before and 4 hours after Enalapril
administration. Clinical assessments included the Ross score for heart failure severity,
echocardiography (shortening fraction), and non-invasive blood pressure measurement [2].

¢ Metabolomic Profiling: Serum samples taken before Enalapril administration were analyzed using
untargeted high-resolution mass spectrometry. Metabolites were extracted from serum using
methanol with stable isotope-labeled internal standards. The analysis was performed in triplicate
using a Q-Exactive high-resolution mass spectrometer coupled with a nano-electrospray ionization
source, identifying 1,820 unique metabolic features [2].

e Data Analysis: Both supervised (to distinguish responders from non-responders) and unsupervised
(to compare patients with healthy controls) learning algorithms were applied to the metabolomic data

[2].

Interpretation of Findings and Context

e Mechanism of Action: Enalapril is a prodrug metabolized in the liver to its active form, enalaprilat.
This active metabolite inhibits ACE, reducing the conversion of Angiotensin | to Angiotensin Il. The
resulting reduction in Angiotensin Il leads to vasodilation, reduced cardiac afterload, and
decreased aldosterone secretion, which mitigates the pathological effects outlined in Table 2 [1].

¢ Interindividual Variability: The 2025 study highlights that metabolic profiling can stratify patients
based on their response to Enalapril, a significant finding for personalized medicine. The research
also suggests that a more profound treatment response might be linked to more severe heart failure,
as metabolic profiles could distinguish patients from healthy controls [2].

e RAAS Complexity: It is important to note that the RAAS is more complex than the classic pathway
shown. It includes other components (e.g., the AT2 receptor, which often has counter-regulatory
effects, and ACE2) [1]. Furthermore, "aldosterone escape,” a phenomenon where aldosterone levels
rise despite ACE inhibitor therapy, can occur and limit long-term therapeutic efficacy [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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